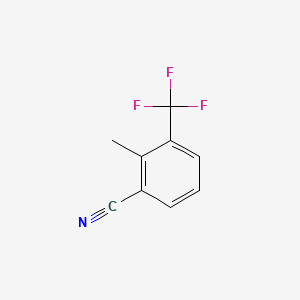

2-Methyl-3-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGUSYYIWFJFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381197 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-02-7 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile of interest in chemical synthesis and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of both a methyl and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic and steric properties, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, compiling available data to support research and development efforts.

Core Chemical Properties

A summary of the fundamental chemical identifiers and properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 261952-02-7 | |

| Molecular Formula | C₉H₆F₃N | |

| Molecular Weight | 185.15 g/mol | |

| InChI | 1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11,12)/h2-4H,1H3 | |

| InChI Key | HXGUSYYIWFJFGY-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=CC=C1C(F)(F)F)C#N | N/A |

Physical and Spectroscopic Data

Table 1: Physical Properties

| Property | Value | Notes |

| Physical Form | Pale yellow, beige tablets or Liquid/Solid/Semi-solid | Vendor information. |

| Melting Point | Not available | No experimental data found. |

| Boiling Point | Not available | No experimental data found. |

| Density | Not available | No experimental data found. |

| Solubility | Not available | No experimental data found. |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Data |

| ¹H-NMR | Predictions suggest characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups. |

| ¹³C-NMR | Predictions indicate distinct signals for the aromatic carbons, the methyl carbon, the nitrile carbon, and the trifluoromethyl carbon (likely a quartet due to C-F coupling). |

| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹. Other bands would correspond to aromatic C-H and C-C stretching, and C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 185.0452. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments. |

Reactivity and Synthesis

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to them. The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further synthetic modifications. The methyl group can potentially be a site for radical substitution reactions under appropriate conditions.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, general synthetic strategies for related trifluoromethylated benzonitriles often involve multi-step sequences. A plausible, though unverified, synthetic pathway could involve the introduction of the trifluoromethyl and methyl groups onto a benzene ring precursor, followed by a cyanation reaction. For instance, a common method for introducing a nitrile group is the Sandmeyer reaction from a corresponding aniline or the Rosenmund-von Braun reaction from an aryl halide.

Experimental Protocols

As no specific experimental protocols for the synthesis, purification, or analysis of this compound were found in the surveyed literature, this section provides a generalized workflow for the characterization of a novel benzonitrile derivative, which would be applicable to this compound.

General Characterization Workflow

Caption: General workflow for the characterization of a synthesized benzonitrile derivative.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or any associated signaling pathways of this compound. The trifluoromethyl group is a common motif in many biologically active molecules, as it can enhance metabolic stability and binding affinity. Therefore, this compound could be a candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery.

Hypothetical Drug Discovery Screening Workflow

Caption: A hypothetical workflow for screening and developing a novel compound in drug discovery.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Category | Code | Description |

| Hazard Statements | H302+H332 | Harmful if swallowed or if inhaled. |

| H311 | Toxic in contact with skin. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Signal Word | Danger |

This information is based on vendor-supplied safety data and may not be exhaustive.

Handling Recommendations: Use this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry and drug discovery. However, there is a notable lack of publicly available, experimentally determined data for its physical, spectroscopic, and biological properties. The information presented in this guide, compiled from vendor data and theoretical predictions, serves as a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential. Researchers working with this substance should exercise caution and adhere to strict safety protocols due to its hazardous nature.

Technical Guide: Physicochemical Properties of 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-02-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-Methyl-3-(trifluoromethyl)benzonitrile, identified by the CAS number 261952-02-7. This document is intended to serve as a foundational resource for professionals in research and development who are considering this compound for further investigation.

Core Physical and Chemical Properties

This compound is an organic compound notable for its benzonitrile structure substituted with both a methyl and a trifluoromethyl group.[1] The presence of the trifluoromethyl group can significantly influence its chemical properties, such as lipophilicity and reactivity.[1]

Quantitative Data Summary

A summary of the key physical and chemical properties of CAS 261952-02-7 is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 3-CYANO-2-METHYLBENZOTRIFLUORIDE | [2] |

| CAS Number | 261952-02-7 | [2][3] |

| Molecular Formula | C₉H₆F₃N | [3] |

| Molecular Weight | 185.15 g/mol | [3] |

| Physical Form | Liquid, Solid, or Semi-solid | [4] |

| Appearance | Pale yellow, beige tablets | [5] |

| Melting Point | 27-31 °C | [2] |

| 28-31 °C | ||

| Solubility | Insoluble in water.[2] Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[6] | [2][6] |

| Purity | Typically available at 97% purity. | [4] |

| Storage | Sealed in a dry environment at room temperature.[4] Recommended storage at 2-8°C.[5] | [4][5] |

| InChI Key | HXGUSYYIWFJFGY-UHFFFAOYSA-N | [4] |

| SMILES | CC1=C(C=CC=C1C(F)(F)F)C#N |

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a crucial indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely ground sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.

Solubility Assessment (General Protocol)

Solubility is determined by observing the extent to which a compound dissolves in a specific solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure:

-

A pre-weighed amount of the solute (e.g., 1-5 mg) is placed into a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

-

A visual inspection is performed to determine if the solid has completely dissolved.

-

If the compound dissolves, it is recorded as "soluble." If a significant portion remains undissolved, it is recorded as "insoluble" or "sparingly soluble."

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Logical Workflow for Compound Characterization

As no specific biological signaling pathways involving CAS 261952-02-7 have been identified in the available literature, a logical workflow for the initial chemical and physical characterization of a novel compound is presented below. This diagram illustrates the sequential steps a researcher might take to analyze a new chemical entity.

Caption: General Workflow for Physicochemical Characterization

This diagram outlines the logical progression from synthesizing a compound to compiling its comprehensive technical data. The process begins with synthesis and purification, followed by structural confirmation and purity analysis. Key physical properties are then determined, and chemical stability is assessed. The final step is the consolidation of all data into a technical datasheet.

References

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS No. 261952-02-7). While this compound is commercially available and holds potential as a building block in medicinal chemistry and materials science, detailed experimental data in the public domain is scarce. This document compiles the available information from chemical suppliers and draws logical inferences for its synthesis and potential applications based on related compounds. The guide is intended for researchers and professionals in drug development and chemical synthesis, highlighting the known characteristics and identifying areas where further research is required.

Molecular Structure and Identification

This compound is an aromatic compound featuring a benzene ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitrile group at the 1-position.

Molecular Structure:

Figure 1. 2D Structure of this compound.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 261952-02-7 |

| Molecular Formula | C₉H₆F₃N[1][2] |

| Molecular Weight | 185.15 g/mol [1] |

| InChI | InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11,12)/h2-4H,1H3[1] |

| InChIKey | HXGUSYYIWFJFGY-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=CC=C1C(F)(F)F)C#N |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Pale yellow, beige tablets, or liquid/solid/semi-solid[1][2] | Commercial Suppliers |

| Purity | 97-99% | Commercial Suppliers[1][2] |

| Storage Conditions | Sealed in a dry place, room temperature or 2-8°C[1][2] | Commercial Suppliers |

| Solubility | Not specified. Expected to be soluble in common organic solvents. | - |

| Melting Point | Not specified. | - |

| Boiling Point | Not specified. | - |

Note: The lack of publicly available, experimentally verified data for properties such as melting point, boiling point, and solubility necessitates empirical determination for any research or development application.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, a plausible synthetic route can be inferred from the known synthesis of its precursor, 2-methyl-3-(trifluoromethyl)aniline, and standard organic chemistry transformations.

Hypothetical Synthetic Pathway

A common method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide. The likely precursor for this compound is 2-methyl-3-(trifluoromethyl)aniline, for which synthetic methods have been published[3][4][5].

The proposed two-step synthesis is as follows:

-

Synthesis of 2-Methyl-3-(trifluoromethyl)aniline: This intermediate can be prepared from 2-chloro-3-trifluoromethylaniline through a multi-step process involving the introduction of a methyl group[4][5].

-

Conversion to this compound: The aniline can be converted to the corresponding diazonium salt, which is then reacted with a cyanide source to yield the target benzonitrile.

Illustrative Experimental Workflow (Hypothetical)

The following diagram illustrates a potential workflow for the synthesis of this compound from its aniline precursor. It is crucial to note that this is a hypothetical protocol and has not been experimentally validated from cited sources.

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For definitive structural confirmation and purity assessment, it is necessary to acquire this data experimentally. Predicted spectral data can be obtained from computational chemistry software, but is not a substitute for experimental verification.

Applications in Drug Development and Research

While there are no specific biological studies or drug development applications reported for this compound, its structural motifs are of significant interest in medicinal chemistry.

-

Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore in many modern drugs. Its inclusion can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter the acidity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Benzonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor and is a bioisostere for other functional groups. Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology and as antiviral agents.

Given these characteristics, this compound is a valuable building block for the synthesis of novel compounds for screening in various disease areas. Its specific substitution pattern offers a unique scaffold for creating new chemical entities.

Conclusion

This compound is a readily available chemical intermediate with significant potential for use in drug discovery and materials science. However, a notable gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, spectroscopic characterization, and specific biological applications. The information provided in this guide is based on the limited data from commercial suppliers and logical chemical principles. Researchers and drug development professionals are encouraged to perform their own experimental validation of the properties and synthesis of this compound to fully explore its potential. Further research into the biological activity of derivatives of this compound could lead to the discovery of novel therapeutic agents.

References

- 1. This compound | 261952-02-7 [sigmaaldrich.com]

- 2. This compound, CasNo.261952-02-7 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]

- 3. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 4. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 5. Synthetic method for 2-methyl-3-trifluoromethylaniline - Eureka | Patsnap [eureka.patsnap.com]

2-Methyl-3-(trifluoromethyl)benzonitrile molecular weight and formula

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's molecular properties, a proposed synthetic pathway, and analytical methodologies.

Compound Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₃N | [1][2] |

| Molecular Weight | 185.15 g/mol | [1] |

| Physical Form | Liquid or Solid or Semi-solid | [1] |

| Purity | 97% | [1] |

Experimental Protocols

It is important to note that this is a theoretical protocol and should be thoroughly evaluated and optimized under appropriate laboratory conditions by qualified personnel.

Proposed Synthesis of this compound

A potential synthetic route to this compound could involve a Sandmeyer reaction starting from 2-methyl-3-(trifluoromethyl)aniline. This method is a well-established process for the conversion of aryl amines to aryl nitriles.

Step 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-methyl-3-(trifluoromethyl)aniline in an aqueous solution of a non-nucleophilic acid, such as hydrochloric acid or sulfuric acid.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature strictly below 5 °C to ensure the stability of the resulting diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent, such as aqueous sodium or potassium cyanide.

-

Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The temperature should be controlled, typically kept low initially and then gently warmed to drive the reaction to completion.

-

Vigorous nitrogen evolution is expected as the diazonium group is replaced by the nitrile group.

-

After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified period to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Once the reaction is complete, neutralize the reaction mixture with a suitable base.

-

Extract the product into an organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine to remove any inorganic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as vacuum distillation or column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons, carbons, and fluorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, notably the nitrile (C≡N) stretching vibration.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the proposed synthesis and the relationship between the compound's identity and its analytical data.

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for compound confirmation and purity assessment.

References

The Trifluoromethyl Group's Influence on Benzonitrile Reactivity: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, reactivity, and biological applications of trifluoromethyl-substituted benzonitriles, offering valuable insights for researchers, scientists, and professionals in drug development.

The introduction of a trifluoromethyl (-CF3) group to the benzonitrile scaffold dramatically alters its chemical personality, transforming it into a versatile building block in modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, reactivity, and application of trifluoromethyl-substituted benzonitriles, with a focus on their utility in drug discovery. The potent electron-withdrawing nature of the -CF3 group significantly impacts the reactivity of the aromatic ring and the nitrile moiety, opening avenues for diverse chemical transformations and enabling the design of novel therapeutic agents.

Synthesis of Trifluoromethyl-Substituted Benzonitriles

The strategic placement of the trifluoromethyl group on the benzonitrile ring can be achieved through several synthetic routes, starting from readily available precursors.

From Trifluoromethyl-Substituted Benzaldehydes

A common and efficient method involves the conversion of trifluoromethyl-substituted benzaldehydes to their corresponding nitriles. This transformation can be achieved via a one-pot reaction with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-Trifluoromethylbenzaldehyde

Materials:

-

2-Trifluoromethylbenzaldehyde

-

Hydroxylamine hydrochloride (H₂NOH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Sulfuryl fluoride (SO₂F₂)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a dried 30 mL reaction tube equipped with a stirring bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv), H₂NOH·HCl (153 mg, 2.2 mmol), Na₂CO₃ (117 mg, 1.1 mmol), and DMSO (10 mL, 0.2 M).

-

Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Upon complete consumption of the aldehyde, add another portion of Na₂CO₃ (1.06 g, 10 mmol) to the mixture and seal the reaction tube.

-

Slowly bubble SO₂F₂ gas through the reaction mixture using a balloon at room temperature for 12 hours with stirring.

-

Dilute the reaction mixture with water and extract with dichloromethane (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography using a mixture of petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain 2-(trifluoromethyl)benzonitrile.[1]

From Trifluoromethyl-Substituted Aryl Halides

Palladium-catalyzed cyanation of trifluoromethyl-substituted aryl halides is another powerful method for the synthesis of these compounds. This approach offers good functional group tolerance.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-Trifluoromethyliodobenzene

Materials:

-

2-Trifluoromethyliodobenzene

-

[(2,2'-bipyridine)₂Cu][O₂CCF₂Cl]

-

Sodium hydroxide (NaOH)

-

Cesium fluoride (CsF)

-

Dimethylformamide (DMF)

Procedure:

-

To a reaction tube equipped with a stirring bar and a Teflon screw cap, add 2-trifluoromethyliodobenzene (0.50 mmol), [(2,2'-bipyridine)₂Cu][O₂CCF₂Cl] (631 mg, 1.25 mmol, 2.5 equiv), NaOH (60 mg, 1.5 mmol), CsF (228 mg, 1.50 mmol), and DMF (6 mL).

-

Seal the reaction tube and place it in a preheated 75°C oil bath for 3 hours.

-

After cooling to room temperature, add (trifluoromethoxy)benzene (65 µL, 0.50 mmol) as an internal standard.

-

Filter the reaction mixture through a silica gel pad to obtain 2-(trifluoromethyl)benzonitrile.[1]

Multi-step Synthesis from Substituted Benzotrifluorides

For more complex substitution patterns, a multi-step approach starting from a substituted benzotrifluoride is often employed. This typically involves nitration, reduction, halogenation, and finally cyanation.

Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile

This synthesis involves a five-step sequence starting from ortho-fluoro benzotrifluoride:

-

Nitration: o-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-trifluoromethyl-4-fluoronitrobenzene.[2][3]

-

Reduction: The nitro group is then reduced to an amine, for example, using iron powder in the presence of an acid, to give 3-trifluoromethyl-4-fluoroaniline.

-

Bromination: The aniline is brominated, for instance with bromine in acetic acid, to introduce a bromine atom onto the ring.[2]

-

Diazotization and Deamination: The amino group is removed via a diazotization reaction followed by deamination.

-

Cyanation: The final step is a substitution reaction where the bromine is replaced by a cyano group using a cyanide source like cuprous cyanide in a suitable solvent such as DMF or NMP.[3]

The overall yield for such multi-step syntheses can be optimized at each stage to achieve a satisfactory final product yield. For instance, the bromination step of 3-trifluoromethyl-4-fluoroaniline has been reported to proceed with a yield of 85%.[2]

Physicochemical Properties and Spectral Data

The position of the trifluoromethyl group influences the physicochemical properties of the benzonitrile. The strong electron-withdrawing nature of both the nitrile and trifluoromethyl groups results in a high dipole moment and affects properties such as boiling point, melting point, and solubility.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 2-(Trifluoromethyl)benzonitrile | 447-60-9 | C₈H₄F₃N | 171.12 | 184-186 | - | 1.29 |

| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | C₈H₄F₃N | 171.12 | 189 | 16-20 | 1.281 |

| 4-(Trifluoromethyl)benzonitrile | 455-18-5 | C₈H₄F₃N | 171.12 | 80-81 (at 20 mmHg) | 39-41 | 1.278 |

Table 1: Physicochemical Properties of Trifluoromethyl-Substituted Benzonitrile Isomers.[4][5][6]

Spectroscopic data is essential for the characterization of these compounds.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-(Trifluoromethyl)benzonitrile | 7.86-7.68 (m, 4H) | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 | 2230 (C≡N) |

| 3-(Trifluoromethyl)benzonitrile | 7.95 (s, 1H), 7.85 (d, 1H), 7.77 (d, 1H), 7.63 (t, 1H) | Not readily available | 2230 (C≡N) |

| 4-(Trifluoromethyl)benzonitrile | 7.78 (d, 2H), 7.72 (d, 2H) | Not readily available | 2230 (C≡N) |

Table 2: Selected Spectral Data for Trifluoromethyl-Substituted Benzonitrile Isomers. (Note: Specific peak assignments and coupling constants can vary depending on the spectrometer and conditions. This table provides a general overview.)[7][8][9]

Reactivity of Trifluoromethyl-Substituted Benzonitriles

The trifluoromethyl group is one of the strongest electron-withdrawing groups, and its presence on the benzonitrile ring has a profound effect on the molecule's reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The -CF₃ group, especially when positioned ortho or para to a leaving group, strongly activates the aromatic ring towards nucleophilic attack. This is due to its ability to stabilize the negatively charged Meisenheimer intermediate through its powerful inductive effect. The nitrile group also contributes to this activation. Consequently, trifluoromethyl-substituted aryl halides readily undergo SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates.

While direct comparative quantitative data for the different isomers is sparse in the literature, the activating effect is well-established. The relative rates of SNAr are generally expected to be para > ortho > meta, due to the more effective delocalization of the negative charge in the intermediate for the ortho and para isomers.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: A typical experimental workflow for performing and analyzing SNAr reactions.

Electrophilic Aromatic Substitution

Conversely, the strong electron-withdrawing nature of both the -CF₃ and -CN groups deactivates the aromatic ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation require harsh conditions and often result in low yields and poor regioselectivity. The substitution, when it does occur, is directed to the meta position relative to both groups.

Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethyl-substituted benzonitriles bearing a halide or triflate group are excellent substrates for palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide. Trifluoromethyl-substituted aryl halides can be efficiently coupled with a variety of boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride

Materials:

-

4-Bromobenzotrifluoride

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine 4-bromobenzotrifluoride (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Add K₃PO₄ (2.0 mmol) to the tube.

-

Add degassed toluene and water (typically in a 10:1 ratio).

-

Heat the reaction mixture at 80-100°C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

| Arylboronic Acid | Yield (%) |

| Phenylboronic acid | 92 |

| 4-Methoxyphenylboronic acid | 95 |

| 4-Chlorophenylboronic acid | 89 |

Table 3: Representative yields for the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride with various arylboronic acids.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Trifluoromethyl-substituted aryl halides can be coupled with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Aniline

Materials:

-

4-Bromobenzotrifluoride

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add 4-bromobenzotrifluoride (1.0 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

-

Add NaOtBu (1.4 mmol).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100°C with stirring for 24 hours.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography. A yield of 95% can be expected with this ligand and base combination.[2]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Applications in Drug Discovery

The unique properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—make trifluoromethyl-substituted benzonitriles highly valuable scaffolds in drug discovery.[1]

As Intermediates in the Synthesis of Approved Drugs

Trifluoromethyl-substituted benzonitriles are key intermediates in the synthesis of several FDA-approved drugs. For example, 3,5-bis(trifluoromethyl)benzonitrile is a starting material in the synthesis of Selinexor, a selective inhibitor of nuclear export (SINE) used for the treatment of multiple myeloma.

As Bioactive Molecules

The trifluoromethyl-benzonitrile motif itself is present in numerous biologically active compounds, including enzyme inhibitors and receptor modulators.

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory responses. Several trifluoromethyl-containing compounds have been investigated as potent PDE4 inhibitors for the treatment of inflammatory diseases like COPD and asthma. While specific trifluoromethyl-benzonitrile PDE4 inhibitors with extensive public data are limited, the general mechanism involves the inhibitor binding to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP.

Signaling Pathway: PDE4 Inhibition

Caption: Simplified signaling pathway of PDE4 inhibition by a trifluoromethyl-benzonitrile derivative.

The trifluoromethyl-benzonitrile scaffold has also been incorporated into kinase inhibitors, which are a major class of anti-cancer drugs. For example, derivatives have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The trifluoromethyl group can enhance binding affinity to the kinase active site and improve the pharmacokinetic properties of the drug candidate.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 |

| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 |

| 4-(Trifluoromethyl)isoxazole derivative | MCF-7 (Breast) | 2.63 |

| Biphenyl-triazole-benzonitrile derivative (PD-1/PD-L1 inhibitor) | - | 8.52 |

Table 4: Examples of IC₅₀ values for trifluoromethyl-containing nitrile compounds against various cancer cell lines or protein targets.[3][4] (Note: These are examples of related structures and not necessarily direct benzonitrile derivatives in all cases, but illustrate the utility of the trifluoromethyl-nitrile combination).

Conclusion

Trifluoromethyl-substituted benzonitriles are a class of compounds with significant and diverse reactivity, largely dictated by the powerful electron-withdrawing properties of the trifluoromethyl group. Their synthesis is accessible through various routes, and their utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes them invaluable intermediates in organic synthesis. Furthermore, the beneficial effects of the trifluoromethyl group on the pharmacological properties of molecules have solidified the importance of this scaffold in modern drug discovery, particularly in the development of enzyme inhibitors for the treatment of cancer and inflammatory diseases. This guide provides a foundational understanding for researchers looking to harness the unique reactivity of trifluoromethyl-substituted benzonitriles in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Technical Guide to its Potent Electron-Withdrawing Effects on Aromatic Rings

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] Its prevalence stems from a unique combination of properties, most notably its profound electron-withdrawing nature, which significantly alters the electronic landscape of aromatic systems.[2][3] This guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive resource for professionals in the field. The incorporation of a CF₃ group can dramatically influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity, making it a critical tool in molecular design.[4][5][6]

Quantifying the Electron-Withdrawing Effect

The electronic influence of the trifluoromethyl group can be quantitatively assessed through several key parameters, including Hammett constants, pKa values of substituted acids and bases, and NMR spectroscopy. These metrics provide a clear picture of how the CF₃ group deactivates an aromatic ring by pulling electron density away from it.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[7] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. The CF₃ group possesses large, positive σ values, indicating its strong electron-withdrawing character through both inductive (-I) and resonance (-R) effects.

| Parameter | Value | Interpretation |

| σmeta | +0.43 | Strong electron-withdrawing effect via induction. |

| σpara | +0.54 | Very strong electron-withdrawing effect via combined induction and resonance. |

| σ+para | +0.612 | Enhanced electron-withdrawing effect in reactions involving electron-deficient transition states.[8] |

| σ-para | +0.65 | Enhanced electron-withdrawing effect in reactions involving electron-rich transition states. |

Data sourced from Hammett constant tables.[7]

Impact on Acidity and Basicity (pKa)

The electron-withdrawing nature of the CF₃ group is starkly illustrated by its effect on the acidity of benzoic acids and the basicity of anilines. By withdrawing electron density, the CF₃ group stabilizes the conjugate base of an acid, leading to a lower pKa (stronger acid). Conversely, it destabilizes the conjugate acid of a base by pulling electrons away from the protonated amine, resulting in a lower pKa (weaker base).

| Compound | pKa | ΔpKa (vs. Parent) | Effect of CF₃ Group |

| Benzoic Acid | 4.20 | - | Reference |

| 4-(Trifluoromethyl)benzoic Acid | 3.78 | -0.42 | Increases acidity |

| Aniline | 4.63 | - | Reference |

| 4-(Trifluoromethyl)aniline | 2.75 | -1.88 | Drastically decreases basicity |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the electronic environment within a molecule. In trifluoromethylated arenes, the ¹⁹F and ¹³C NMR chemical shifts are particularly informative.

-

¹⁹F NMR: The fluorine nuclei in the CF₃ group are highly sensitive to the electronic environment of the aromatic ring. The chemical shift of the CF₃ group attached to an aromatic ring typically appears around -60 to -65 ppm (relative to CFCl₃).

-

¹³C NMR: The strong electron-withdrawing effect of the CF₃ group deshields the attached aromatic carbon (C-ipso), causing its signal to shift downfield. The effect extends to other positions on the ring, altering their chemical shifts and providing insight into the electron density distribution.

| Compound | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift of C-ipso (δ, ppm) |

| Trifluoromethylbenzene | ~ -63 | ~ 131 (q, JCF ≈ 32 Hz) |

| 1-Nitro-4-(trifluoromethyl)benzene | ~ -62 | ~ 133 (q, JCF ≈ 33 Hz) |

Influence on Aromatic Substitution Reactions

The powerful deactivating nature of the trifluoromethyl group fundamentally alters the reactivity of the aromatic ring in substitution reactions, exhibiting opposite effects in electrophilic versus nucleophilic pathways.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The CF₃ group strongly deactivates the ring towards attack by electrophiles by inductively withdrawing electron density.[9][10] This makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation significantly slower compared to benzene.

Furthermore, the CF₃ group is a meta-director . While all positions are deactivated, the ortho and para positions are more strongly deactivated than the meta position. This is because the resonance structures of the cationic Wheland intermediate formed during ortho or para attack place the positive charge directly adjacent to the electron-withdrawing CF₃ group, a highly unfavorable and destabilizing arrangement.[11][12] Meta attack avoids this direct destabilization, making it the preferred pathway.

Caption: Logical flow of electrophilic attack on trifluoromethylbenzene.

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to EAS, the CF₃ group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[13] This reaction requires an electron-poor aromatic ring and a good leaving group (e.g., a halide). The CF₃ group facilitates SNAr, especially when positioned ortho or para to the leaving group.

The mechanism involves the attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. A CF₃ group at the ortho or para position can effectively stabilize this negative charge through resonance and induction, lowering the activation energy of the reaction.[14] A meta-positioned CF₃ group cannot delocalize the negative charge via resonance and thus provides less stabilization, resulting in a much slower reaction.

Caption: Stabilizing role of the CF₃ group in the SNAr reaction pathway.

Experimental Protocols

Accurate determination of the parameters discussed above is crucial for understanding and predicting the behavior of trifluoromethylated compounds. The following sections detail the standard methodologies for these measurements.

Protocol: Determination of Hammett Constants via Titration of Substituted Benzoic Acids

This protocol outlines the determination of the Hammett constant (σ) by measuring the pKa of a substituted benzoic acid relative to benzoic acid itself. The reaction constant (ρ) is defined as 1 for this specific reaction series in water at 25°C.[7]

Objective: To determine the pKa of 4-(trifluoromethyl)benzoic acid and calculate the σpara for the CF₃ group.

Materials:

-

4-(trifluoromethyl)benzoic acid

-

Benzoic acid

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL buret

-

Beakers

Procedure:

-

Solution Preparation: Accurately weigh approximately 0.2 mmol of 4-(trifluoromethyl)benzoic acid and dissolve it in 50 mL of deionized water in a beaker. A co-solvent like ethanol may be used if solubility is low, but the reference titration with benzoic acid must be performed under identical conditions.[15]

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.2 mL), recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the volume at the steepest point of the curve (the inflection point).

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is exactly half of the volume required to reach the equivalence point).[15]

-

Reference Titration: Repeat steps 1-5 using benzoic acid.

-

Calculation of σ:

-

σ = pKa (benzoic acid) - pKa (4-(trifluoromethyl)benzoic acid)

-

References

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. homework.study.com [homework.study.com]

- 12. Solved In comparison with benzene, (trifluoromethyl)benzene | Chegg.com [chegg.com]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. web.viu.ca [web.viu.ca]

Applications of 2-Methyl-3-(trifluoromethyl)benzonitrile in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile that holds significant potential as a versatile building block in modern organic synthesis. The unique substitution pattern of a methyl group, a trifluoromethyl group, and a nitrile moiety on the benzene ring provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the reactivity of the aromatic ring and the functional groups themselves, making this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide explores the key applications of this compound, providing detailed experimental protocols and highlighting its role in the synthesis of pharmaceutically active compounds.

Core Synthetic Transformations

The chemical versatility of this compound stems from the reactivity of its nitrile group and the potential for transformations on the aromatic ring. The primary applications involve the conversion of the nitrile functionality into other key chemical groups, such as amines and amides, which are prevalent in bioactive molecules.

Reduction of the Nitrile Group to a Primary Amine

A crucial application of this compound is its reduction to the corresponding benzylamine, 2-methyl-3-(trifluoromethyl)benzylamine. This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates. The resulting amine can be further functionalized to introduce diverse molecular scaffolds.

While a specific protocol for the reduction of this compound is not widely published, standard reducing agents for converting nitriles to primary amines are well-established. Lithium aluminum hydride (LiAlH4) is a powerful reagent for this conversion, typically carried out in an anhydrous ethereal solvent.

General Experimental Protocol (Hypothetical): Reduction with LiAlH4

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Substrate: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with THF.

-

Isolation: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-3-(trifluoromethyl)benzylamine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| This compound | 1.0 eq | Starting material |

| Lithium aluminum hydride (LiAlH4) | 1.5 eq | Reducing agent |

| Anhydrous Tetrahydrofuran (THF) | Sufficient volume | Reaction solvent |

| Water | - | Quenching reagent |

| 15% aq. NaOH | - | Work-up |

| Anhydrous Sodium Sulfate | - | Drying agent |

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Hydrolysis of the Nitrile Group to a Primary Amide

The nitrile group of this compound can be hydrolyzed to the corresponding primary amide, 2-methyl-3-(trifluoromethyl)benzamide. This transformation is valuable as amides are common functional groups in drug molecules and can serve as precursors for other functionalities. The hydrolysis can be catalyzed by either acid or base. A patent for the synthesis of the isomeric 2-trifluoromethyl benzamide provides a detailed procedure for base-catalyzed hydrolysis.[1]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from a procedure for a similar substrate.[1]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as a mixture of water and ethanol.

-

Addition of Base: Add a solution of sodium hydroxide (e.g., 24g NaOH in 200mL water for 34.2g of the nitrile) to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C and stir for approximately 2 hours. Monitor the reaction progress by HPLC or TLC until the starting material is completely consumed.

-

Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate as a white solid.

-

Purification: Collect the solid by suction filtration and dry to obtain 2-methyl-3-(trifluoromethyl)benzamide. The purity can be assessed by HPLC.

| Reagent/Solvent | Quantity | Purpose | Yield (based on analogue) | Purity (based on analogue) |

| 2-(Trifluoromethyl)benzonitrile | 34.2 g | Starting Material | 89.9% | 98.8% |

| Sodium Hydroxide (NaOH) | 12 g or 24 g | Catalyst | ||

| Water | 200 mL | Solvent |

Data for yield and purity are based on the hydrolysis of 2-trifluoromethyl benzonitrile as reported in the cited patent and may vary for this compound.[1]

Application in the Synthesis of Flunixin

A significant, albeit indirect, application of the 2-methyl-3-(trifluoromethyl)phenyl scaffold is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin .[2][3] The key intermediate for the synthesis of Flunixin is 2-methyl-3-(trifluoromethyl)aniline .[4][5][6] While this aniline is not directly synthesized from this compound in the cited literature, the reduction of the nitrile would be a plausible route to this key intermediate.

The synthesis of Flunixin involves the coupling of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid.[2][3]

Experimental Protocol: Synthesis of Flunixin from 2-Methyl-3-(trifluoromethyl)aniline

This procedure is based on a reported solvent-free synthesis using boric acid as a catalyst.[2]

-

Reaction Mixture: In a reaction vessel, combine 2-methyl-3-(trifluoromethyl)aniline (2.0 equivalents) and 2-chloronicotinic acid (1.0 equivalent).

-

Catalyst Addition: Add boric acid (30 mol%) to the mixture.

-

Reaction Conditions: Heat the solvent-free mixture to 120 °C. The reaction time is approximately 45 minutes for a 30 g scale synthesis.

-

Work-up and Purification: The product, Flunixin, can be isolated and purified by standard techniques such as recrystallization.

| Reactant/Catalyst | Molar Ratio | Temperature | Reaction Time | Yield |

| 2-Methyl-3-(trifluoromethyl)aniline | 2.0 | 120 °C | 45 min (30g scale) | Excellent |

| 2-Chloronicotinic acid | 1.0 | 120 °C | 45 min (30g scale) | Excellent |

| Boric Acid | 30 mol% | 120 °C | 45 min (30g scale) | Excellent |

Data adapted from the cited literature.[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Caption: Base-catalyzed hydrolysis of the nitrile to the corresponding amide.

Caption: Reduction of the nitrile to the primary amine using LiAlH4.

Caption: Synthesis of Flunixin from a key aniline intermediate.

Conclusion

This compound is a promising building block in organic synthesis, primarily through the versatile reactivity of its nitrile group. The conversion of the nitrile to primary amines and amides opens avenues for the synthesis of a wide range of complex organic molecules. Its structural similarity to key intermediates in the synthesis of pharmaceuticals like Flunixin underscores its potential value in drug discovery and development. Further exploration of the reactivity of this compound is warranted to unlock its full potential in the creation of novel chemical entities.

References

- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. US5484931A - Process for preparing Flunixin and intermediates thereof - Google Patents [patents.google.com]

The Indispensable Role of Substituted Benzonitriles in Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a simple aromatic ring bearing a nitrile group, has risen to prominence as a "privileged" structure in medicinal chemistry. Its versatile nature, stemming from unique electronic properties, metabolic stability, and the ability to form critical interactions with biological targets, has cemented its importance in the development of life-saving pharmaceuticals. This technical guide explores the multifaceted roles of substituted benzonitriles in drug discovery, offering a detailed look at their mechanisms of action, structure-activity relationships, and applications across various therapeutic areas, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Physicochemical Properties and Significance in Medicinal Chemistry

The utility of the benzonitrile moiety in drug design is rooted in its distinct physicochemical characteristics. The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring, affecting its reactivity and potential for π-π stacking interactions with biological targets.[1] Furthermore, the nitrile group is metabolically stable and can serve as a bioisostere for other functional groups like halogens or carbonyls, enabling the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profiles.[1][2] This bioisosteric replacement can enhance binding affinity, improve metabolic stability, and even reduce toxicity.[3][4]

Therapeutic Applications and Mechanisms of Action

Substituted benzonitriles have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, antimicrobial, antiviral, and enzyme-inhibiting drugs.[5][6]

Anticancer Activity

A significant number of benzonitrile-containing compounds exhibit potent anticancer activity, primarily by disrupting fundamental cellular processes like cell division.[5]

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms by which benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[5]

Caption: Signaling pathway from tubulin inhibition to apoptosis.

Table 1: Anticancer Activity of Substituted Benzonitriles

| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [5] |

| BEL-7402 (Liver) | 7.8 nM | [5] | ||

| Benzotriazole-acrylonitriles | Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [5] |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | [5] | |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | [5] |

Antimicrobial Activity

Certain classes of substituted benzonitriles have shown significant promise as antibacterial and antifungal agents.[5]

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

A proposed mechanism for the antibacterial action of some pyrimidine acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs). PBPs are essential enzymes for the synthesis of the bacterial cell wall. By covalently binding to these enzymes, the benzonitrile compounds disrupt the integrity of the cell wall, ultimately leading to bacterial lysis and death.[5]

Caption: Antibacterial action via PBP inhibition.

Antiviral Activity

Benzonitrile derivatives have also been identified as potent inhibitors of various viruses, including Hepatitis C Virus (HCV) and picornaviruses.[5][6]

Mechanism of Action: Viral Entry and Uncoating Inhibition

For HCV, certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives act as potent and orally available inhibitors by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells.[6] In the case of picornaviruses, some benzonitrile compounds function as capsid binders. They fit into a hydrophobic pocket in the viral capsid protein VP1, which stabilizes the capsid and prevents the conformational changes necessary for the uncoating and release of the viral RNA into the host cell cytoplasm.[5]

Caption: Antiviral mechanisms of benzonitriles.

Table 2: Antiviral Activity of a Substituted Benzonitrile

| Compound Class | Lead Compound | Virus | EC50 | Reference |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitriles | L0909 | Hepatitis C Virus (HCV) | 0.022 µM | [6] |

Enzyme Inhibition

The benzonitrile moiety is a common feature in a variety of enzyme inhibitors, targeting enzymes such as aromatase, farnesyltransferase, and tyrosinase.[7][8] The nitrile group can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl group in the natural substrate.[7][9]

Table 3: Enzyme Inhibitory Activity of Substituted Benzonitriles

| Compound | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Anastrozole | Aromatase | Non-steroidal inhibitor | - | [7] |

| Fadrozole | Aromatase | Non-steroidal inhibitor | - | [7] |

| BMS-214662 | Farnesyltransferase | Inhibitor | - | [7] |

| 4-Methoxybenzonitrile | Mushroom Tyrosinase | Competitive-noncompetitive mixed | IC50 = 111.1 µM, Ki = 66.5 µM | [8] |

| 4-Methylbenzonitrile | Mushroom Tyrosinase | Inhibitor | IC50 = 79.9 µM | [8] |

| 4-Isopropylbenzonitrile | Mushroom Tyrosinase | Partial inhibitor | IC50 = 121.5 µM, Ki = 88.8 µM | [8] |

Experimental Protocols

General Experimental Workflow for Synthesis and Evaluation

The discovery of novel benzonitrile-based drugs follows a logical workflow from synthesis to biological evaluation.

Caption: Experimental workflow for drug discovery.

Synthesis of Substituted Benzonitriles

A common and versatile method for the synthesis of substituted benzonitriles is the Sandmeyer reaction.[10]

Protocol for Sandmeyer Reaction:

-

Diazotization of Aniline: Dissolve the appropriately substituted aniline in a cooled aqueous solution of a strong acid (e.g., HCl or H2SO4).

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the benzonitrile.

-

Work-up: After the reaction is complete, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test benzonitrile derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[6]

-

Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]

-

MTT Addition: After the incubation period, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[6]

-

Formazan Solubilization: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6] After this incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Substituted benzonitriles represent a highly versatile and valuable class of compounds in medicinal chemistry and drug discovery. Their favorable physicochemical properties, metabolic stability, and ability to engage in key interactions with a wide range of biological targets have led to the development of numerous therapeutic agents. The continued exploration of the chemical space around the benzonitrile scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, promises to yield a new generation of innovative and effective medicines for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

2-Methyl-3-(trifluoromethyl)benzonitrile: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, synthesis, and potential applications of 2-Methyl-3-(trifluoromethyl)benzonitrile, a key synthetic building block in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group and the nitrile functionality on a methylated benzene ring offers a unique scaffold for the development of novel molecules with enhanced biological activity and material properties.

Core Compound Properties

This compound (CAS No. 261952-02-7) is a substituted aromatic nitrile. The presence of a trifluoromethyl group (CF3) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in drug design.[1][2]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| CAS Number | 261952-02-7 |

| Molecular Formula | C₉H₆F₃N |

| Molecular Weight | 185.15 g/mol |

| Physical Form | Liquid, Solid, or Semi-solid |

| Purity | Typically ≥97% |

| Storage Temperature | Room temperature, sealed in a dry environment |

| InChI Key | HXGUSYYIWFJFGY-UHFFFAOYSA-N |

Table 2: Safety Information [3]

| Hazard Statement | Description |

| H302+H332 | Harmful if swallowed or if inhaled |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| Signal Word | Danger |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a plausible and efficient synthetic route can be devised from commercially available precursors, primarily through a Sandmeyer reaction.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide or nitrile.[4][5] In this proposed synthesis, the starting material would be 2-methyl-3-(trifluoromethyl)aniline.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound from 2-Methyl-3-(trifluoromethyl)aniline

This protocol is a generalized procedure based on established Sandmeyer reaction methodologies.[6] Researchers should optimize conditions for safety and yield.

Materials:

-

2-Methyl-3-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Dissolve 2-methyl-3-(trifluoromethyl)aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with dichloromethane.

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate for further chemical transformations, primarily involving the nitrile group and the aromatic ring.

Reactions of the Nitrile Group

The nitrile functionality can be readily converted into other important functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-methyl-3-(trifluoromethyl)benzoic acid) under acidic or basic conditions. Partial hydrolysis can yield the corresponding amide.

-

Reduction: The nitrile can be reduced to a primary amine (2-methyl-3-(trifluoromethyl)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reactions of the Aromatic Ring

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the methyl and trifluoromethyl groups will influence the regioselectivity of any substitution reactions that do occur.

References

- 1. 2-methyl-benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]

- 3. This compound | 261952-02-7 [sigmaaldrich.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

The Trifluoromethylated Benzonitrile Core: A Linchpin in Modern Industrial Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals